molecular formula C15H19N5O2 B10873443 4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile

4-{[3-(Diethylamino)propyl]amino}-5-nitrobenzene-1,2-dicarbonitrile

Cat. No.: B10873443
M. Wt: 301.34 g/mol
InChI Key: DYIAJQRBIDXGJB-UHFFFAOYSA-N
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Description

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes cyano, diethylamino, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the cyanoacetylation of amines, where the starting materials undergo a series of reactions to introduce the cyano and nitro groups into the aromatic ring. Specific reaction conditions, such as the use of boiling ethanol and catalytic amounts of triethylamine, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an aromatic amine, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYANO-4-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE
  • 2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL ACETATE

Uniqueness

2-CYANO-4-{[3-(DIETHYLAMINO)PROPYL]AMINO}-5-NITROPHENYL CYANIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

4-[3-(diethylamino)propylamino]-5-nitrobenzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H19N5O2/c1-3-19(4-2)7-5-6-18-14-8-12(10-16)13(11-17)9-15(14)20(21)22/h8-9,18H,3-7H2,1-2H3

InChI Key

DYIAJQRBIDXGJB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C(C=C(C(=C1)C#N)C#N)[N+](=O)[O-]

Origin of Product

United States

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